Kinase Selectivity: Potent and Highly Selective MRCKα Inhibition Validated in a 451-Kinase Panel
Cycloartane-3β,24,25-triol exhibits potent and highly selective inhibition of Myotonic dystrophy kinase-related Cdc42-binding kinase alpha (MRCKα). In a competition binding assay against a panel of 451 distinct kinases, the compound demonstrated a binding affinity constant (Kd50) of 0.26 μM for MRCKα, with minimal to no activity against the other 450 kinases tested [1]. This level of selectivity is a key differentiator from other, less specific kinase inhibitors, which may have broader activity profiles and consequently higher potential for off-target effects.
| Evidence Dimension | Kinase Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Kd50 = 0.26 μM for MRCKα |
| Comparator Or Baseline | 450 other kinases in the panel (e.g., LIMK1, ROCK1, ROCK2) showing no significant inhibition |
| Quantified Difference | Selective inhibition of 1 kinase out of a panel of 451 |
| Conditions | In vitro competition binding assay (ATP-site), KINOMEscan methodology |
Why This Matters
This data justifies the procurement of this specific compound for research focused on MRCKα-dependent pathways, as it provides a well-characterized, highly selective tool compound unavailable with generic kinase inhibitors.
- [1] Lowe HI, Watson CT, Badal S, Toyang NJ, Bryant J. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. *Cancer Cell Int*. 2012;12(1):46. PMID: 23151005. View Source
